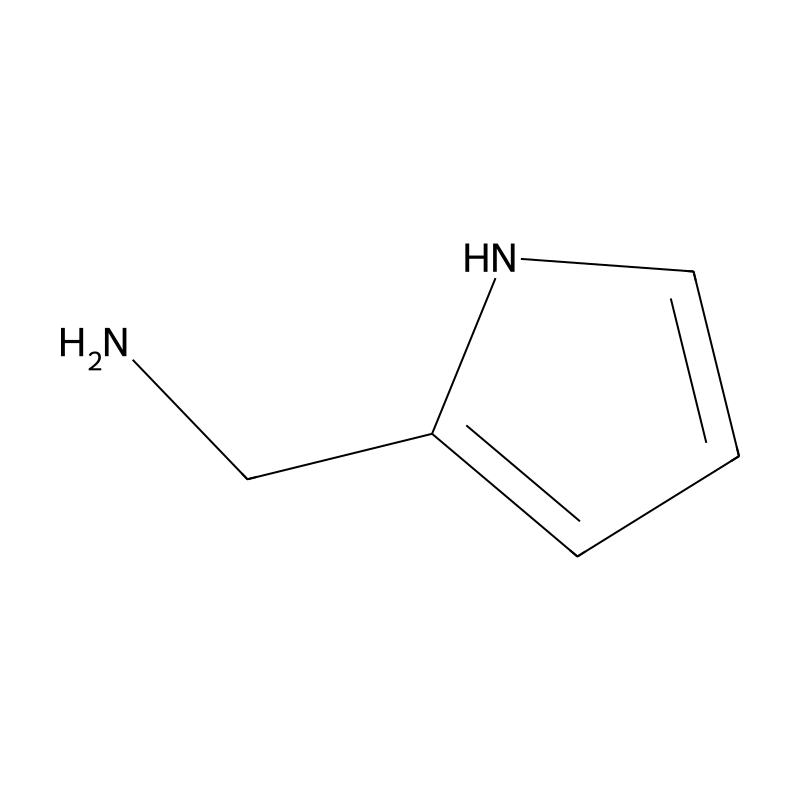

(1H-Pyrrol-2-YL)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmacology

Summary of Application: In pharmacology, (1H-Pyrrol-2-YL)methanamine is explored for its potential as a precursor in the synthesis of compounds with therapeutic properties .

Methods of Application: The compound is used in chemical reactions to synthesize derivatives that may exhibit pharmacological activities. These reactions often involve complex organic synthesis techniques under controlled laboratory conditions.

Results: While specific data on the outcomes of such pharmacological applications are proprietary, the synthesized derivatives are typically subjected to a series of bioassays to determine their efficacy and safety profiles.

Organic Synthesis

Summary of Application: Organic synthesis utilizes (1H-Pyrrol-2-YL)methanamine as a building block for creating various organic compounds due to its reactive amine group .

Methods of Application: It is employed in condensation reactions, often with aldehydes or ketones, to form Schiff bases, which are useful intermediates in organic synthesis.

Results: The resulting compounds are characterized using spectroscopic methods, and their yields are quantified to assess the efficiency of the synthesis process.

Material Science

Summary of Application: In material science, (1H-Pyrrol-2-YL)methanamine is used in the development of new materials, such as polymers or coatings, that may have unique electrical or mechanical properties .

Methods of Application: The compound can be polymerized or incorporated into larger molecular structures through various chemical reactions, including polymerization.

Analytical Chemistry

Summary of Application: Analytical chemistry employs (1H-Pyrrol-2-YL)methanamine in the development of analytical methods for detecting or quantifying other substances .

Methods of Application: It may be used as a reagent in colorimetric assays or as a standard in calibration procedures.

Results: The effectiveness of the analytical methods is determined by their sensitivity, specificity, and reproducibility.

Biochemistry

Summary of Application: Biochemists study (1H-Pyrrol-2-YL)methanamine for its interactions with biological molecules, which can provide insights into enzyme mechanisms or metabolic pathways .

Methods of Application: The compound is used in enzymatic assays or metabolic studies, often involving isotopic labeling to trace its incorporation into biological systems.

Results: Data from these studies include enzyme kinetics parameters or metabolic flux analyses, contributing to a deeper understanding of biological processes.

Environmental Science

Summary of Application: Environmental scientists investigate the impact of (1H-Pyrrol-2-YL)methanamine on ecosystems, particularly its biodegradability and potential as an environmental pollutant .

Methods of Application: The compound is introduced into simulated environmental systems, and its degradation is monitored over time using chromatographic techniques.

Results: The rate of degradation and the identification of breakdown products are key outcomes, informing environmental risk assessments.

Heterocyclic Compound Synthesis

Methods of Application: The compound serves as a precursor in multistep synthesis processes that form the heterocyclic ring systems. This often involves reactions under inert atmospheres and the use of catalysts to promote ring closure.

Results: The synthesized heterocyclic compounds are typically analyzed using NMR and mass spectrometry to confirm their structures. The yields and purity are also assessed to determine the efficiency of the synthesis.

Anion Receptor Chemistry

Summary of Application: In this application, (1H-Pyrrol-2-YL)methanamine is utilized to prepare benzodipyrrolic derivatives that act as neutral receptors for anions. This is significant for sensing and separation technologies .

Methods of Application: The compound is reacted with other reagents to form the benzodipyrrolic framework. The process requires precise control over reaction conditions to ensure the formation of the desired product.

Results: The anion binding properties of the receptors are evaluated using various techniques such as UV-Vis spectroscopy and titration methods. The affinity for different anions is quantified to assess the selectivity of the receptors.

Metal Complex Formation

Summary of Application: (1H-Pyrrol-2-YL)methanamine is used to synthesize bidentate Schiff base ligands, which are then used to prepare metal complexes with metals like Cu (II) and Co (II). These complexes have potential catalytic and magnetic properties .

(1H-Pyrrol-2-YL)methanamine, with the molecular formula CHN and a molecular weight of 96.13 g/mol, is a compound characterized by its pyrrole ring structure. It serves primarily as an intermediate in organic synthesis, contributing to various chemical transformations and the formation of more complex molecules. This compound is notable for its stability under standard conditions and its interactions with various biochemical pathways .

- Oxidation: This compound can be oxidized to produce pyrrole-2-carboxylic acid, typically using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can yield pyrrolidine derivatives, often facilitated by catalytic hydrogenation methods.

- Substitution: The amino group in (1H-Pyrrol-2-YL)methanamine can participate in nucleophilic substitution reactions, resulting in various substituted pyrrole derivatives using reagents such as alkyl halides or acyl chlorides under basic conditions.

Common Reagents and ConditionsReaction Type Common Reagents Conditions Oxidation Potassium permanganate, Chromium trioxide Acidic medium Reduction Palladium on carbon Hydrogen atmosphere Substitution Alkyl halides, Acyl chlorides Basic conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Acidic medium |

| Reduction | Palladium on carbon | Hydrogen atmosphere |

| Substitution | Alkyl halides, Acyl chlorides | Basic conditions |

(1H-Pyrrol-2-YL)methanamine exhibits significant biological activity through its interactions with enzymes and proteins. It has been shown to influence cellular processes by modulating cell signaling pathways and gene expression. Notably, it interacts with enzymes involved in amino acid metabolism, such as aminotransferases, often forming Schiff bases as intermediates in enzymatic reactions. Additionally, it may affect cellular metabolism by altering the production of reactive oxygen species .

Cellular Effects

The compound's influence extends to:

Several methods exist for synthesizing (1H-Pyrrol-2-YL)methanamine:

- Mannich-Type Reaction: A common approach involves reacting pyrrole with formaldehyde and ammonia under acidic conditions to yield the aminomethyl derivative.

- Catalytic Hydrogenation: In industrial settings, the catalytic hydrogenation of pyrrole-2-carboxaldehyde in the presence of ammonia is often employed for large-scale production.

(1H-Pyrrol-2-YL)methanamine is utilized primarily in organic synthesis as an intermediate for producing various chemical compounds. Its ability to form stable complexes with metal ions suggests potential applications in metalloenzyme studies and catalysis. Additionally, its interactions with biological molecules make it a candidate for research in pharmacology and biochemistry .

Studies have indicated that (1H-Pyrrol-2-YL)methanamine interacts with various biomolecules, influencing enzymatic activities and cellular functions. Its role in forming Schiff bases highlights its significance in biochemical pathways related to amino acid metabolism. Furthermore, it has been observed to modulate oxidative stress responses within cells .

Several compounds share structural similarities with (1H-Pyrrol-2-YL)methanamine. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| (1-Methyl-1H-pyrrol-2-yl)methanamine | CHN | 0.87 |

| N-Methyl-1,2-benzenediamine dihydrochloride | CHClN | 0.86 |

| N1,N2-Dimethylbenzene-1,2-diamine | CHN | 0.83 |

| (1-Methyl-1H-pyrrol-2-yl)methanamine | CHN | 0.87 |

These compounds differ primarily in their functional groups and molecular structures, which influence their chemical reactivity and biological activity.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive